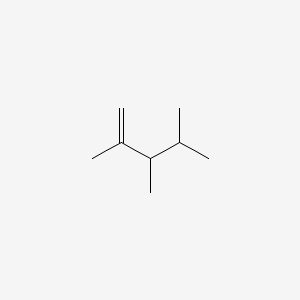

2,3,4-Trimethylpent-1-ene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

565-76-4 |

|---|---|

Molecular Formula |

C8H16 |

Molecular Weight |

112.21 g/mol |

IUPAC Name |

2,3,4-trimethylpent-1-ene |

InChI |

InChI=1S/C8H16/c1-6(2)8(5)7(3)4/h7-8H,1H2,2-5H3 |

InChI Key |

FAWUHEYSSPPNSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)C(=C)C |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering for 2,3,4 Trimethylpent 1 Ene

Historical Evolution of Synthetic Pathways for Branched Alkenes

The synthesis of alkenes has been a cornerstone of organic chemistry for over a century, with early methods relying on simple elimination reactions. wikipedia.org Historically, the preparation of branched alkenes was often a byproduct of reactions aimed at other targets or achieved through non-selective methods. Key historical developments include:

Elimination Reactions: Early approaches frequently involved the dehydration of alcohols and the dehydrohalogenation of alkyl halides. wikipedia.org These reactions, while foundational, often suffered from a lack of regioselectivity, leading to mixtures of isomeric alkenes. The development of Saytzeff's and Hofmann's rules provided a predictive framework for the major and minor products based on the substitution pattern of the alkene and the nature of the leaving group and base.

Wittig Reaction: The discovery of the Wittig reaction in the mid-20th century provided a powerful and versatile tool for the specific placement of a double bond. researchgate.net This method, involving the reaction of a phosphorus ylide with an aldehyde or ketone, offered a significant advantage in controlling the location of the double bond, which was a major step forward in the synthesis of complex alkenes. plymouth.ac.uk

Oligomerization of Light Olefins: The growth of the petrochemical industry spurred the development of catalytic processes for the oligomerization of light olefins like ethylene, propylene, and butenes. mdpi.comwisc.edu These processes, often employing acid catalysts, could generate a variety of branched alkenes, although controlling the specific isomer distribution remained a challenge.

Contemporary Synthetic Strategies for 2,3,4-Trimethylpent-1-ene

Modern synthetic chemistry offers a range of sophisticated methods for the targeted synthesis of highly substituted alkenes. While specific literature on the synthesis of this compound is limited, several contemporary strategies can be applied.

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with high efficiency and selectivity. numberanalytics.comchemistryworld.com For the synthesis of branched alkenes, transition metal catalysis has become particularly prominent. numberanalytics.comnih.gov Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the synthesis of tri- and tetrasubstituted alkenes. nih.govnih.govresearchgate.net These methods often involve the coupling of vinyl triflates or halides with organometallic reagents.

Another significant catalytic approach is olefin metathesis, which allows for the redistribution of alkylidene fragments between different alkenes. While highly effective for certain substitution patterns, its application to the synthesis of sterically hindered tetrasubstituted alkenes can be challenging. nih.gov

The formation of this compound can be envisioned through classical elimination reactions, primarily the dehydration of the corresponding alcohol (2,3,4-trimethylpentan-1-ol) or the dehydrohalogenation of a suitable alkyl halide (e.g., 1-halo-2,3,4-trimethylpentane).

The dehydration of alcohols typically proceeds via an E1 or E2 mechanism depending on the substrate and reaction conditions. For a primary alcohol like 2,3,4-trimethylpentan-1-ol, an E2 mechanism would be expected under strong acid and high-temperature conditions. However, the branched nature of the substrate could favor rearrangement of a primary carbocation to a more stable tertiary carbocation, potentially leading to a mixture of isomeric alkenes.

The dehydrohalogenation of alkyl halides is another fundamental route. The reaction of a primary halide like 1-halo-2,3,4-trimethylpentane with a strong, non-hindered base would likely proceed via an E2 mechanism. The regioselectivity would be dictated by the accessibility of the β-hydrogens.

The successful synthesis of a target alkene with high yield and selectivity is critically dependent on the careful control of reaction conditions. Key parameters include:

Catalyst: In catalytic reactions, the choice of metal and ligand is crucial for controlling reactivity and selectivity. numberanalytics.com

Solvent: The polarity and coordinating ability of the solvent can significantly influence reaction rates and mechanistic pathways.

Temperature: Temperature affects reaction kinetics and can influence the distribution of products in equilibrium-controlled reactions.

Base/Acid: In elimination reactions, the strength and steric bulk of the base or the nature of the acid catalyst determine the regiochemical outcome (Saytzeff vs. Hofmann products).

For instance, in the dehydrohalogenation of a hypothetical 2-halo-2,3,4-trimethylpentane, a bulky base would favor the formation of the less substituted alkene (Hofmann product), which in this case would be this compound.

Process Optimization for Yield and Selectivity

Optimizing a synthetic process to maximize the yield of the desired product while minimizing the formation of byproducts is a critical aspect of chemical engineering. researchgate.net For the synthesis of this compound, this would involve a systematic study of the reaction parameters.

A Design of Experiments (DoE) approach could be employed to efficiently screen the effects of multiple variables, such as catalyst loading, temperature, reaction time, and reactant concentrations, on the yield and selectivity. The goal would be to identify a set of conditions that provides the highest possible conversion of the starting material to this compound, while minimizing the formation of its isomers and other byproducts.

Table 1: General Parameters for Optimization of Branched Alkene Synthesis

| Parameter | Effect on Yield | Effect on Selectivity | Considerations |

| Temperature | Generally increases reaction rate, potentially increasing yield up to a point. | Can decrease selectivity by promoting side reactions or isomerization at higher temperatures. | Optimal temperature is a trade-off between reaction rate and selectivity. |

| Catalyst Concentration | Higher concentration can increase the reaction rate and yield. | May affect selectivity depending on the catalytic cycle and potential for side reactions. | Cost and potential for product contamination are key factors. |

| Reactant Ratio | Can be used to drive the reaction to completion (Le Chatelier's principle). | Can influence the formation of byproducts from side reactions of the excess reactant. | Stoichiometric or slight excess of one reactant is often optimal. |

| Solvent | Can affect reaction rates and the solubility of reactants and catalysts. | Can influence the stereochemical and regiochemical outcome of the reaction. | Solvent choice depends on the specific reaction mechanism. |

Advanced Methodologies for Post-Synthetic Purification

The synthesis of this compound is likely to produce a mixture of structural isomers, which often have very similar boiling points, making their separation by conventional distillation challenging. google.comacs.org Therefore, advanced purification techniques are necessary to isolate the target compound in high purity.

Advanced Distillation Techniques: Extractive distillation and azeotropic distillation are two advanced methods that can be used to separate close-boiling isomers. numberanalytics.comprocessingmagazine.com These techniques involve the addition of a third component (an entrainer or a solvent) that alters the relative volatilities of the isomers, facilitating their separation.

Chromatographic Separation: Column chromatography is a powerful laboratory technique for the purification of organic compounds based on their differential adsorption on a stationary phase. youtube.comwisdomlib.org For larger-scale separations, simulated moving bed (SMB) chromatography can be an efficient and cost-effective option. quora.com

Adsorptive Separation: The use of molecular sieves, such as zeolites or metal-organic frameworks (MOFs), can be employed for the selective adsorption of one isomer from a mixture. nih.govnih.govacs.org The pore size and surface chemistry of the adsorbent can be tailored to achieve high selectivity for the desired alkene.

Elucidation of Reaction Mechanisms and Pathways of 2,3,4 Trimethylpent 1 Ene

Electrophilic Addition Reaction Studies

The electron-rich double bond in 2,3,4-trimethylpent-1-ene is susceptible to attack by electrophiles, leading to a variety of addition products. The regioselectivity and stereochemistry of these reactions are of primary interest in mechanistic studies.

Halogenation Mechanisms

The halogenation of alkenes, such as this compound, with reagents like bromine (Br₂) or chlorine (Cl₂), typically proceeds through an electrophilic addition mechanism. The reaction is initiated by the polarization of the halogen molecule as it approaches the electron-rich π-bond of the alkene, forming an induced dipole. chemguide.co.ukchemguide.co.uk This leads to the formation of a cyclic halonium ion intermediate, where the halogen atom is bonded to both carbons of the original double bond. chemguide.co.ukchemguide.net

The subsequent step involves the nucleophilic attack of the halide ion (X⁻) on one of the carbon atoms of the cyclic intermediate. chemguide.net This attack occurs from the side opposite to the halonium ion, resulting in an anti-addition product. chemguide.net In the case of this compound, the steric hindrance around the double bond influences the rate and accessibility of the electrophile.

Table 1: Halogenation of this compound

| Reactant | Reagent | Intermediate | Product | Stereochemistry |

| This compound | Br₂ | Cyclic bromonium ion | 1,2-Dibromo-2,3,4-trimethylpentane | Anti-addition |

| This compound | Cl₂ | Cyclic chloronium ion | 1,2-Dichloro-2,3,4-trimethylpentane | Anti-addition |

Hydrogen Halide Addition Investigations

The addition of hydrogen halides (HX) to unsymmetrical alkenes like this compound is a classic example of electrophilic addition that often follows Markovnikov's rule. thieme-connect.comlibretexts.org This rule states that the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. thieme-connect.com The mechanism involves the protonation of the alkene's double bond by the hydrogen halide to form a carbocation intermediate. libretexts.org The stability of the resulting carbocation dictates the regioselectivity of the reaction.

For this compound, protonation of the terminal carbon (C1) leads to a more stable tertiary carbocation at C2, as opposed to the less stable primary carbocation that would form if the internal carbon were protonated. The subsequent attack of the halide ion (X⁻) on the tertiary carbocation yields the Markovnikov product.

However, under certain conditions, such as in the presence of peroxides for HBr, an anti-Markovnikov addition can occur via a free-radical mechanism. libretexts.org Due to the steric hindrance in this compound, the possibility of carbocation rearrangements should also be considered, although the formation of the tertiary carbocation is generally favored. thieme-connect.com

Table 2: Hydrogen Halide Addition to this compound

| Reactant | Reagent | Intermediate | Product (Major) | Regioselectivity |

| This compound | HCl | Tertiary carbocation | 2-Chloro-2,3,4-trimethylpentane | Markovnikov |

| This compound | HBr | Tertiary carbocation | 2-Bromo-2,3,4-trimethylpentane | Markovnikov |

| This compound | HBr, ROOR | Radical | 1-Bromo-2,3,4-trimethylpentane | Anti-Markovnikov |

Polymerization Potential and Associated Reaction Pathways

The presence of a double bond allows this compound to act as a monomer in polymerization reactions. Cationic polymerization is a particularly relevant pathway for alkenes with electron-donating groups that can stabilize a carbocationic propagating species. wikipedia.orglibretexts.org

Kinetic and Mechanistic Studies of Monomer Incorporation

Cationic polymerization is initiated by an electrophile, such as a strong protic acid or a Lewis acid, which attacks the double bond of the monomer to form a carbocation. numberanalytics.comyoutube.com This initial carbocation then reacts with subsequent monomer units in a chain-growth process.

For this compound, the initiation step would lead to the formation of the stable tertiary carbocation. The propagation step involves the attack of the nucleophilic double bond of a new monomer molecule on the cationic chain end. The rate of polymerization and the molecular weight of the resulting polymer are influenced by factors such as monomer concentration, initiator concentration, temperature, and the nature of the solvent and counter-ion. wikipedia.org The significant steric hindrance in this compound would likely affect the kinetics of polymerization, potentially leading to lower reaction rates and lower molecular weight polymers compared to less hindered alkenes.

Alkylation Reactions in Carbon Chain Elongation

Alkylation reactions are crucial for the formation of new carbon-carbon bonds. Alkenes like this compound can be used as alkylating agents in reactions such as the Friedel-Crafts alkylation of aromatic compounds. youtube.comlibretexts.orgmasterorganicchemistry.com

In this reaction, the alkene is activated by a Lewis acid catalyst (e.g., AlCl₃) or a protic acid to generate a carbocation electrophile. libretexts.orgmasterorganicchemistry.com This carbocation then attacks the aromatic ring, leading to the substitution of a hydrogen atom with the alkyl group. For this compound, the tertiary carbocation formed would be the active electrophile.

A key consideration in Friedel-Crafts alkylation is the possibility of carbocation rearrangements to form a more stable carbocation. libretexts.org However, with this compound, the initially formed tertiary carbocation is already relatively stable. Another challenge is polyalkylation, as the introduction of an alkyl group can activate the aromatic ring towards further substitution. libretexts.org

Oxidative Degradation Pathways

The double bond in this compound is also susceptible to oxidative cleavage by various oxidizing agents, leading to the formation of carbonyl compounds.

One of the most common methods for oxidative cleavage is ozonolysis. pearson.comiitk.ac.inmasterorganicchemistry.com In this reaction, ozone (O₃) reacts with the alkene to form an unstable primary ozonide (molozonide), which then rearranges to a more stable ozonide. pearson.comiitk.ac.in The ozonide can then be worked up under reductive or oxidative conditions. Reductive workup (e.g., with zinc and water or dimethyl sulfide) of the ozonide from this compound would yield formaldehyde (B43269) and 2,3,4-trimethyl-2-pentanone. Oxidative workup (e.g., with hydrogen peroxide) would oxidize the formaldehyde to formic acid (or further to carbon dioxide and water) while the ketone would remain unchanged. masterorganicchemistry.comvedantu.com Studies on the ozonolysis of a related isomer, 2,3,4-trimethylpent-2-ene, have shown that the total stabilized Criegee intermediate yield is significant. mdpi.com

Epoxidation is another important oxidative reaction where the alkene is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to form an epoxide. libretexts.orgvisualizeorgchem.comchemistrysteps.comaceorganicchem.com The reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the alkene double bond. visualizeorgchem.com For this compound, this would result in the formation of 2,3,4-trimethyl-1,2-epoxypentane. The steric hindrance of the alkene can influence the rate of epoxidation. nih.gov

Furthermore, allylic oxidation can occur at the carbon atom adjacent to the double bond. Reagents like selenium dioxide (SeO₂) can be used to introduce a hydroxyl group at the allylic position. nih.govnih.govyoutube.comadichemistry.com For this compound, this would involve the oxidation of the methyl group at the C2 position. The mechanism is believed to involve an ene reaction followed by a thieme-connect.comnih.gov-sigmatropic rearrangement. thieme-connect.comadichemistry.com

Table 3: Oxidative Degradation Products of this compound

| Reaction | Reagents | Primary Products |

| Reductive Ozonolysis | 1. O₃; 2. Zn/H₂O or DMS | Formaldehyde, 2,3-Dimethyl-2-butanone |

| Oxidative Ozonolysis | 1. O₃; 2. H₂O₂ | Formic acid, 2,3-Dimethyl-2-butanone |

| Epoxidation | mCPBA | 2,3,4-Trimethyl-1,2-epoxypentane |

| Allylic Oxidation | SeO₂ | 2,3-Dimethyl-4-methylene-2-pentanol |

Gas-Phase Ozonolysis Research of Alkenes

The reaction of alkenes with ozone in the gas phase is a fundamental process in tropospheric chemistry, contributing significantly to the formation of secondary organic aerosols (SOA) and other atmospheric pollutants. rsc.org The initial step involves the cycloaddition of ozone to the double bond, forming a primary ozonide (POZ), also known as a 1,2,3-trioxolane. nih.govnih.gov This intermediate is unstable and rapidly decomposes into a carbonyl compound and a carbonyl oxide, commonly referred to as a Criegee intermediate (CI). nih.gov

Formation and Fate of Criegee Intermediates in Alkene Ozonolysis

Criegee intermediates are highly reactive species with a zwitterionic or biradical character. nih.gov Their formation is a cornerstone of the Criegee mechanism for ozonolysis, first postulated in 1949. nih.gov The fate of these intermediates is diverse and has significant implications for atmospheric chemistry. Stabilized Criegee intermediates (SCIs) can participate in bimolecular reactions with atmospheric trace gases such as SO₂, contributing to the formation of sulfuric acid and subsequently, inorganic and organic aerosols. rsc.org

The structure of the parent alkene dictates the specific Criegee intermediates formed. Asymmetrical alkenes will produce two different Criegee intermediates and two different carbonyl compounds. The stabilization of these CIs is a key factor in their atmospheric lifetime and reactivity. rsc.org Isomerization of CIs represents another important reaction pathway, which can lead to the formation of dioxiranes or occur via tautomerization. While thermodynamically favorable, the rearrangement to dioxiranes often has a high activation barrier, making it more common in the gas phase or under photochemical conditions. nih.gov

Recent advancements in experimental techniques have allowed for the direct detection and characterization of Criegee intermediates, providing valuable data to validate and refine theoretical models of their behavior in the atmosphere. nih.gov

Studies on Hydroxyl Radical Formation from Alkene Ozonolysis

A significant pathway in the atmospheric degradation of Criegee intermediates is their unimolecular decomposition, which can lead to the formation of hydroxyl radicals (OH). copernicus.org The "hydroperoxide channel" is a key mechanism in this process. For Criegee intermediates containing an α-hydrogen, a 1,4-hydrogen shift can occur, forming a vinyl hydroperoxide. This energized vinyl hydroperoxide can then decompose to yield an OH radical and a vinoxy radical.

The yield of OH radicals from alkene ozonolysis is highly dependent on the structure of the alkene and the resulting Criegee intermediate. It is now widely accepted that the ozonolysis of many alkenes generates OH radicals in significant yields. witpress.com The presence of OH radicals can be confirmed and their yields quantified through relative rate studies, where the consumption of various organic compounds with known OH rate constants is monitored in the presence of the alkene-ozone system. witpress.com

The formation of OH radicals from alkene ozonolysis has a profound impact on atmospheric chemistry, as OH is the primary daytime oxidant in the troposphere, initiating the degradation of a vast array of volatile organic compounds (VOCs). copernicus.org

Hydroformylation Reaction Investigations

Hydroformylation, or the oxo process, is a large-scale industrial process that converts alkenes into aldehydes by adding a formyl group (CHO) and a hydrogen atom across the carbon-carbon double bond. wikipedia.org This reaction is of paramount importance for the production of bulk and specialty chemicals.

Regioselectivity and Diastereoselectivity in Branched Alkene Hydroformylation

A key challenge in the hydroformylation of branched alkenes like this compound is controlling the regioselectivity—the preference for the formation of the linear versus the branched aldehyde. For many catalysts, hydroformylation of terminal alkenes favors the formation of the linear aldehyde. However, for certain applications, the branched aldehyde is the desired product. nih.gov

The regioselectivity is influenced by several factors, including the catalyst system, ligand structure, and reaction conditions such as temperature and pressure. nih.govbenthamdirect.com For example, with rhodium catalysts, the use of specific ligands can steer the reaction towards the branched product. nih.govacs.org In some cases, the regioselectivity can even be inverted by simply changing the reaction conditions; for instance, in the hydroformylation of styrene, reducing the syngas pressure or increasing the temperature can favor the linear aldehyde over the branched one using the same catalyst. benthamdirect.com

When the alkene substrate is chiral, as in the case of (+)-(S)-3-methylpent-1-ene, the hydroformylation can lead to the formation of diastereomeric aldehydes. The ratio of these diastereomers is influenced by the reaction conditions, with higher carbon monoxide pressures leading to less racemization. rsc.org

Catalytic Systems for Hydroformylation (e.g., Rhodium-catalyzed processes)

Rhodium complexes are highly active and selective catalysts for hydroformylation, often operating under milder conditions than traditional cobalt-based catalysts. rsc.orgtamu.edu The catalytic activity and selectivity of rhodium systems are highly tunable through the choice of ligands. Phosphine (B1218219) and phosphite (B83602) ligands are commonly employed to modify the electronic and steric properties of the rhodium center. rsc.orgmdpi.com

For instance, rhodium complexes with phospholane-phosphite ligands have been investigated for their ability to produce branched aldehydes from alkyl alkenes. nih.govacs.org The active catalytic species is often a rhodium-hydrido-carbonyl complex, which is formed in situ. rsc.org The development of water-soluble rhodium catalysts, using sulfonated phosphine ligands, has been a significant advancement, allowing for easier catalyst separation and recycling in a biphasic system. researchgate.netresearchgate.net

The mechanism of rhodium-catalyzed hydroformylation involves a series of steps including alkene coordination, migratory insertion to form a rhodium-alkyl species, CO insertion to form a rhodium-acyl species, and finally, hydrogenolysis to release the aldehyde product and regenerate the catalyst. nih.govacs.org

Isomerization Phenomena During Hydroformylation Reactions

During the hydroformylation process, isomerization of the alkene substrate can occur as a competing reaction. wikipedia.org This is particularly relevant for internal alkenes, which can isomerize to terminal alkenes that then undergo hydroformylation. For terminal alkenes, isomerization can lead to the formation of internal alkenes, which may react slower or yield different products.

In the hydroformylation of (+)-(S)-3-methylpent-1-ene, the formation of racemic 4-methylhexanal indicates that isomerization of the starting alkene to racemic 3-methylpent-1-ene occurs, followed by hydroformylation. rsc.org The relative rates of hydroformylation and isomerization are influenced by the catalyst and reaction conditions. High temperatures and low carbon monoxide pressures can favor isomerization, which can be a desired side reaction if the goal is to produce linear aldehydes from internal alkenes. wikipedia.org Conversely, conditions that favor rapid hydroformylation, such as low temperatures and high CO pressure, can suppress isomerization. wikipedia.org The study of the isomerization of 2,4,4-trimethylpentenes has shown that the trisubstituted alkene is less stable than the terminal alkene due to steric repulsion, which is an important consideration in understanding the equilibrium between isomers. aalto.fi

Computational and Experimental Approaches to Hydroformylation Mechanisms

The elucidation of the reaction mechanisms for the hydroformylation of sterically hindered alkenes like this compound relies heavily on a synergistic combination of computational modeling and experimental validation. While specific data for this compound is limited in publicly available literature, general principles derived from studies on analogous trisubstituted and branched alkenes provide a strong framework for understanding its behavior.

Computational Approaches: Unveiling Reaction Intermediates and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate details of hydroformylation catalytic cycles. These computational studies allow for the mapping of potential energy surfaces, identification of transient intermediates, and calculation of activation barriers for key elementary steps. For a substrate like this compound, DFT calculations would be crucial in predicting the regioselectivity of the reaction, which is a significant challenge for such a sterically demanding alkene.

Key insights that can be gained from DFT studies include:

Ligand Effects: The electronic and steric properties of phosphine or phosphite ligands on the rhodium catalyst dramatically influence the reaction outcome. Computational models can predict how different ligands will affect the stability of intermediates and the energy of transition states, thereby influencing both the rate and selectivity of the hydroformylation.

Substrate Coordination: The initial coordination of the alkene to the rhodium center is a critical step. For this compound, the bulky trimethylpentyl group would create significant steric hindrance, and DFT can model the preferred coordination geometry.

Migratory Insertion: The subsequent migratory insertion of the alkene into the rhodium-hydride bond determines the regiochemical outcome, leading to either a linear or a branched alkyl-rhodium intermediate. For trisubstituted alkenes, this step is often highly contested, and computational analysis can reveal the subtle electronic and steric factors that favor one pathway over the other. Theoretical investigations have shown that unexpected stabilizing interactions, such as CH−π interactions between the ligand and the substrate, can influence high branched selectivity by making potentially low-energy pathways unproductive.

A hypothetical DFT study on the hydroformylation of this compound would likely focus on the energy profiles of the pathways leading to the two possible aldehyde products: 3,4,5-trimethylhexanal (the linear, or more accurately, the less branched product) and 2,2,3,4-tetramethylpentanal (B13288195) (the branched product). Given the high degree of substitution at the double bond, it is anticipated that the formation of the more sterically hindered 2,2,3,4-tetramethylpentanal would face a higher activation barrier.

Experimental Approaches: Validating Mechanistic Proposals

Experimental studies provide the necessary real-world data to validate and refine the hypotheses generated from computational models. For the hydroformylation of this compound, a combination of kinetic studies and in-situ spectroscopic techniques would be invaluable.

Kinetic Studies:

Kinetic analysis, including reaction progress kinetic analysis, can provide crucial information about the rate-determining step of the catalytic cycle. By systematically varying the concentrations of the substrate, catalyst, and syngas components (CO and H₂), the reaction orders with respect to each component can be determined. For instance, a negative order in CO might suggest that CO dissociation from the catalyst is a key step prior to substrate coordination.

In-situ Spectroscopic Techniques:

High-pressure infrared (HP-IR) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for observing the catalyst and reaction intermediates under actual catalytic conditions.

HP-IR Spectroscopy: This technique allows for the detection of metal-carbonyl and metal-hydride stretching frequencies, providing a snapshot of the catalyst's resting state and the formation of key intermediates like acyl-rhodium species.

HP-NMR Spectroscopy: High-pressure NMR can provide detailed structural information about the catalyst-substrate complexes and intermediates present in the reaction mixture. This is particularly useful for characterizing the structure of the rhodium-hydrido dicarbonyl species and the subsequent four- and five-coordinate rhodium-acyl species.

Deuterium labeling studies are another experimental approach that can shed light on the reversibility of elementary steps, such as the initial rhodium-hydride addition to the alkene.

Bridging Theory and Experiment for this compound

For a comprehensive understanding of the hydroformylation of this compound, a combined computational and experimental approach would be essential. DFT calculations could predict the most likely reaction pathway and the influence of different ligands on selectivity. These predictions could then be tested experimentally using kinetic studies and in-situ spectroscopy to identify the catalyst resting state and key intermediates. The experimental data would, in turn, provide feedback for refining the computational model.

For example, if DFT calculations predict a certain rhodium-acyl intermediate to be the most stable, HP-IR and HP-NMR would be used to search for its characteristic spectroscopic signature under reaction conditions. Agreement between the predicted and observed spectra would provide strong evidence for the proposed mechanism.

Data Tables

Table 1: Hypothetical DFT-Calculated Relative Free Energies for Key Intermediates in the Hydroformylation of this compound

| Intermediate | Pathway | Relative Free Energy (kcal/mol) | Description |

| Reactants | - | 0.0 | Rh-catalyst + this compound + CO + H₂ |

| π-Complex | Both | +5.2 | Coordination of the alkene to the Rh center |

| Transition State 1 (TS1) | Branched | +18.5 | Migratory insertion to form the branched alkyl |

| Branched Alkyl-Rh | Branched | +12.1 | Rhodium alkyl intermediate |

| Transition State 2 (TS2) | Branched | +22.8 | CO insertion to form the branched acyl |

| Branched Acyl-Rh | Branched | +8.5 | Rhodium acyl intermediate |

| Transition State 1' (TS1') | Linear-like | +16.3 | Migratory insertion to form the linear-like alkyl |

| Linear-like Alkyl-Rh | Linear-like | +10.9 | Rhodium alkyl intermediate |

| Transition State 2' (TS2') | Linear-like | +20.1 | CO insertion to form the linear-like acyl |

| Linear-like Acyl-Rh | Linear-like | +7.2 | Rhodium acyl intermediate |

Note: This data is hypothetical and for illustrative purposes, based on general trends observed for sterically hindered alkenes.

Table 2: Key Spectroscopic Data from In-Situ Monitoring of a Generic Rh-Catalyzed Hydroformylation

| Spectroscopic Technique | Species Observed | Characteristic Signal | Significance |

| HP-IR | Rh-hydrido-carbonyl | ν(CO) ~2000-2100 cm⁻¹, ν(Rh-H) ~2000 cm⁻¹ | Identifies the active catalyst precursor. |

| HP-IR | Rh-acyl | ν(C=O) ~1650-1700 cm⁻¹ | Confirms the formation of the aldehyde precursor. |

| HP-NMR | Rh-hydride | ¹H NMR: High-field signal (e.g., -10 to -20 ppm) | Direct observation of the hydride ligand. |

| HP-NMR | Alkyl-Rh complex | ¹H, ¹³C NMR: Characteristic shifts for the alkyl group | Provides structural information on the intermediate after migratory insertion. |

Advanced Analytical Techniques for the Characterization of 2,3,4 Trimethylpent 1 Ene

Gas Chromatography (GC) Applications

Gas chromatography is a cornerstone technique for the separation and analysis of volatile organic compounds like 2,3,4-trimethylpent-1-ene. Its high resolution makes it indispensable for resolving complex hydrocarbon mixtures.

The differentiation of structurally similar isomers is a significant challenge in chemical analysis. In gas chromatography, this is often achieved by comparing their retention times or, more robustly, their Kovats retention indices (RI). The retention index relates the retention time of an analyte to the retention times of n-alkanes eluted before and after it, providing a more standardized value across different instruments and conditions.

For branched alkenes like the isomers of trimethylpentene, subtle differences in their molecular structure, such as the position of the double bond and the branching of the alkyl chain, lead to distinct retention behaviors. The Kovats RI for this compound on a standard non-polar stationary phase is a key identifier. chemicalbook.comnih.gov For instance, comparison of its retention index with those of its isomers demonstrates the capability of GC to separate these closely related compounds. chemicalbook.comnist.gov

Interactive Table: Kovats Retention Indices of Trimethylpentene Isomers

| Compound | Kovats Retention Index (Standard Non-polar) |

| This compound | 728.7 chemicalbook.comnih.gov |

| 3,4,4-Trimethylpent-1-ene | 704.2 |

| 2,3,4-Trimethylpent-2-ene | Data not available in searched sources |

| 2,4,4-Trimethylpent-1-ene | 690.6 |

Note: Retention indices are measured on standard non-polar columns, such as those with polydimethylsiloxane (B3030410) stationary phases.

The choice of stationary phase can further influence the separation of these isomers. While non-polar phases separate based on boiling point and molecular shape, more polar phases can introduce additional interactions, potentially enhancing the resolution of certain isomeric pairs. nih.gov

This compound is a component of C8 hydrocarbon fractions, which are common in gasoline and other petroleum-derived products. libretexts.org The analysis of such complex mixtures requires high-efficiency separation techniques. researchgate.net Capillary gas chromatography is well-suited for this purpose, capable of resolving hundreds of individual hydrocarbon components. libretexts.org

In the context of mud logging for the oil and gas industry, GC is used to analyze the composition of hydrocarbon gases and liquids, with the C1-C8 range being particularly important for characterizing reservoir fluids. Furthermore, techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offer even greater resolving power for extremely complex samples, such as those containing numerous C8 isomers. nist.gov This allows for a more detailed compositional analysis, which is crucial for understanding fuel properties and catalytic conversion processes. nist.gov

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the structural elucidation of organic molecules. While a specific mass spectrum for this compound was not available in the searched sources, its fragmentation pattern can be predicted based on the principles of mass spectrometry for branched alkenes. libretexts.orgdocbrown.info

Upon electron ionization, the this compound molecule (molar mass 112.21 g/mol ) would form a molecular ion ([M]+•) at an m/z of 112. nih.govacs.org The subsequent fragmentation is dictated by the stability of the resulting carbocations and neutral radicals. Key fragmentation pathways for branched alkenes involve cleavage at the branched carbon atoms.

Expected major fragments for this compound would likely arise from:

Loss of a methyl group (-CH₃): Resulting in a fragment ion at m/z 97.

Loss of an isopropyl group (-CH(CH₃)₂): Leading to a fragment at m/z 69.

Allylic cleavage: Fission of the C3-C4 bond would be favorable, potentially leading to stable allylic cations.

The mass spectrum of the isomeric compound 2,4,4-trimethyl-1-pentene (B89804) shows a base peak at m/z 57, corresponding to the stable tert-butyl cation, and another significant peak at m/z 97 from the loss of a methyl group. docbrown.infoacs.org Similar fragmentation patterns, influenced by the positions of the methyl groups, would be expected for this compound, allowing for its differentiation from other isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental NMR data for this compound were not found in the searched literature, the expected chemical shifts and coupling constants can be inferred from its structure and data for similar compounds. chemicalbook.comspectrabase.com

1H NMR:

Vinylic Protons (=CH₂): The two protons on the terminal double bond would appear as distinct signals in the range of 4.5-5.0 ppm. They would likely appear as singlets or narrow multiplets depending on geminal and allylic coupling.

Methine Protons (-CH-): The protons at the C3 and C4 positions would resonate in the alkyl region, likely between 1.5 and 2.5 ppm, and would show complex splitting patterns due to coupling with neighboring protons.

Methyl Protons (-CH₃): The various methyl groups would produce signals in the upfield region (approx. 0.8-1.8 ppm). The methyl group attached to the double bond (C2) would be deshielded relative to the others. The different chemical environments of the methyl groups at C2, C3, and C4 should result in distinct signals.

13C NMR:

Alkenyl Carbons (>C=C<): The sp²-hybridized carbons of the double bond would be observed in the downfield region of the spectrum, typically between 100 and 150 ppm.

Alkyl Carbons: The sp³-hybridized carbons of the methine and methyl groups would appear in the upfield region (approx. 15-40 ppm).

Analysis of the precise chemical shifts and spin-spin coupling patterns would allow for the unambiguous assignment of all protons and carbons, confirming the connectivity and stereochemistry of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule. For this compound, the IR spectrum would be characterized by absorptions corresponding to its alkene and alkane moieties. spectroscopyonline.com

The key diagnostic peaks for the terminal double bond are:

=C-H Stretching: An absorption band typically appears in the 3070-3090 cm-1 region, which is characteristic of the C-H bonds on a vinyl group. spectroscopyonline.com

C=C Stretching: A moderate intensity peak is expected between 1640 and 1650 cm-1 due to the stretching vibration of the carbon-carbon double bond. spectroscopyonline.com

=C-H Out-of-Plane Bending (Wagging): Strong absorption bands around 910 cm-1 and 990 cm-1 are characteristic of a monosubstituted alkene (vinyl group), although the substitution pattern in this compound (a 1,1-disubstituted alkene) will shift this. For a 1,1-disubstituted alkene, a strong band is expected near 890 cm-1.

In addition to the alkene-specific bands, the spectrum will display strong C-H stretching absorptions from the methyl and methine groups in the 2850-3000 cm-1 region and C-H bending vibrations between 1370 and 1470 cm-1. The absence of bands characteristic of other functional groups (like hydroxyls or carbonyls) would further confirm the hydrocarbon structure.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the analysis of C=C bonds. The stretching vibration of the carbon-carbon double bond in alkenes gives rise to a strong and sharp band in the Raman spectrum. acs.org For this compound, this characteristic band would be expected in the 1640-1660 cm-1 region. acs.org The exact position of this band is sensitive to the substitution pattern around the double bond. acs.org

A comprehensive study of hydrocarbon Raman spectra was published by Fenske and colleagues in 1947, which included data for 2,3,4-trimethyl-1-pentene. acs.org This historical work underscores the long-standing utility of Raman spectroscopy as a "fingerprinting" technique for hydrocarbon identification. researchgate.net The spectrum would also feature prominent bands in the C-H stretching region (2800–3050 cm-1) and complex patterns in the fingerprint region (<1500 cm-1) corresponding to various C-C stretching and C-H bending modes, which are unique to its specific structure. acs.orgnih.gov

Theoretical and Computational Chemistry Studies on 2,3,4 Trimethylpent 1 Ene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,3,4-trimethylpent-1-ene, a molecule with the chemical formula C8H16. nih.govnist.govnist.gov These calculations solve the Schrödinger equation, or an approximation of it, to determine the electronic structure of the molecule. From this, a wide range of properties can be derived.

Initial outputs from computational software include fundamental identifiers derived from the molecule's computed structure, such as its IUPAC name (this compound), SMILES string (CC(C)C(C)C(=C)C), and InChIKey (FAWUHEYSSPPNSH-UHFFFAOYSA-N). nih.gov

More complex quantum methods are used to calculate the energy of the molecule with high accuracy. Methods such as G2, G3, G4, and CBS-QB3 are composite methods that aim to approximate the results of very high-level calculations through a series of more manageable computations. These calculations provide thermochemical data crucial for understanding reactivity. For instance, the standard enthalpy of formation (ΔH°f) has been computationally determined, providing insight into the molecule's stability relative to its constituent elements. virtualchemistry.org

Table 1: Computed Gas Phase Properties for this compound

| Property | Unit | Value (G2) | Value (G3) | Value (G4) | Value (CBS-QB3) |

|---|---|---|---|---|---|

| ΔH°f (298.15 K) | kJ/mol | -102.5 | -105.9 | -103.0 | -91.6 |

| ΔG°f (298.15 K) | kJ/mol | 105.5 | 102.1 | 101.7 | 112.9 |

| S° (298.15 K) | J/mol·K | 393.70 | 393.70 | 404.63 | 405.67 |

Data sourced from virtualchemistry.org. virtualchemistry.org

Density Functional Theory (DFT) Applications to Reactivity and Selectivity

Density Functional Theory (DFT) is a widely used class of quantum chemical methods that calculates the electronic structure of a molecule based on its electron density, offering a favorable balance between accuracy and computational cost. mdpi.com DFT is particularly useful for studying the reactivity and selectivity of organic molecules. nih.gov

For this compound, DFT calculations using the B3LYP functional with an aug-cc-pVTZ basis set have been performed to determine its thermochemical properties. virtualchemistry.org These properties, such as the enthalpy and Gibbs free energy of formation, are critical for predicting how the molecule will behave in a chemical reaction. For example, the calculated Gibbs free energy of formation (ΔG°f) indicates the spontaneity of its formation from its elements under standard conditions.

Reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be used to model chemical reactivity and intramolecular site selectivity. nih.gov While specific HOMO-LUMO gap studies on this particular alkene are not broadly published, this methodology is a standard approach for predicting whether a molecule will act as an electrophile or nucleophile and at which atomic site it is most likely to react. The double bond in this compound is an electron-rich region, making it a likely site for electrophilic attack, a prediction that can be quantified with DFT.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, this begins with the generation of a 3D molecular structure. nih.gov

Simulations often employ classical force fields, such as the General Amber Force Field (GAFF) or Optimized Potentials for Liquid Simulations (OPLS), which are sets of parameters and equations that describe the potential energy of a system of atoms. virtualchemistry.org These force fields allow for the simulation of large systems or long timescales that are inaccessible to quantum methods. For example, molecular dynamics simulations can predict the behavior of this compound in the liquid phase.

Computational models have been used to predict physical properties like the octanol-water partition coefficient (log KOW), which is important for environmental modeling. virtualchemistry.org Different models and force fields can yield varying results, highlighting the importance of selecting an appropriate computational approach.

Table 2: Computed Liquid Properties for this compound at 298.15 K

| Property | GAFF-ESP-2012 | OPLS | CGenFF | XlogP3 |

|---|---|---|---|---|

| log KOW | 4.60 | 3.60 | 4.48 | 3.6 |

Data sourced from virtualchemistry.org virtualchemistry.org and PubChem nih.gov.

Computational Prediction of Reaction Outcomes and Mechanistic Parameters

A major goal of computational chemistry is the prediction of reaction outcomes and the elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can map out the entire energy profile of a proposed reaction. rsc.org

For this compound, the calculated thermochemical values are essential inputs for these predictions. virtualchemistry.org For instance, the enthalpy of formation (ΔH°f) can be used to estimate the heat of reaction for processes like hydrogenation or oxidation. A negative enthalpy change would indicate an exothermic reaction, while a positive one would indicate an endothermic process.

Furthermore, DFT calculations can be used to locate the transition state structure for a specific reaction involving this compound. The energy of this transition state determines the activation energy, a key parameter that governs the reaction rate. By comparing the activation energies for different possible reaction pathways, computational models can predict which product is likely to form, a concept known as selectivity. rsc.org Modern approaches may also leverage machine learning models, trained on large datasets of known reactions, to predict the outcome of new transformations. nih.gov

Isomer Enumeration and Characterization using Combinatoric Techniques

This compound is one of many isomers with the molecular formula C8H16. nist.gov The systematic enumeration and characterization of all possible isomers for a given formula is a significant challenge in chemistry that can be addressed with powerful combinatorial techniques based on graph theory. nih.govnih.gov

In this approach, molecules are treated as graphs where atoms are vertices and bonds are edges. The enumeration of constitutional isomers for a formula like C8H16 involves generating all unique graphs (adjacency matrices) that satisfy the valence rules for carbon and hydrogen. nih.gov Programs have been developed to perform this enumeration automatically, applying canonicalization algorithms to ensure that each unique isomer is counted only once. nih.gov

These combinatorial methods can be extended to enumerate stereoisomers by considering the 3D structure and symmetry of the molecule. researchgate.net For the closely related C8H18 alkanes, combinatorial enumeration has identified a total of 25 stereoisomers, which include 6 chiral pairs and one meso compound. researchgate.net Similar graph-theory-based methods can be applied to the C8H16 alkenes to enumerate and characterize the full set of isomers to which this compound belongs.

Advanced Applications and Industrial Relevance of 2,3,4 Trimethylpent 1 Ene in Research Contexts

Role as a Building Block in Complex Organic Synthesis

In organic synthesis, the utility of a molecule is often determined by its functional groups and carbon skeleton. 2,3,4-Trimethylpent-1-ene possesses a terminal double bond, a reactive site that allows for a variety of addition reactions. Its highly branched structure can impart specific properties, such as thermal stability and solubility in nonpolar solvents, to larger molecules derived from it.

Precursor to Specialty Chemicals (e.g., polymers, agrochemicals)

While its isomer, 2,4,4-trimethyl-1-pentene (B89804) (diisobutylene), is widely used in the production of polymers and other chemicals, the direct application of this compound as a monomer or precursor in large-scale industrial synthesis is not extensively documented. guidechem.comnih.gov However, its structure suggests potential as a valuable intermediate. The terminal alkene group can undergo polymerization, although the steric hindrance from the adjacent methyl groups might influence the reaction kinetics and the properties of the resulting polymer.

In the context of agrochemicals, the synthesis of active ingredients often requires specific lipophilic moieties to ensure effective interaction with biological systems. The C8 backbone of this compound could theoretically serve as such a structural component, although specific examples in commercialized agrochemicals are not readily found in the literature. Its primary role remains within the realm of research, where it can be used to synthesize complex target molecules for study.

Research into Fuel Additive Development

The combustion properties of gasoline and jet fuels are critically dependent on their chemical composition. Highly branched alkanes are prized as fuel components due to their high octane (B31449) ratings, which resist knocking or premature detonation in an engine. Isooctane (2,2,4-trimethylpentane) is the standard benchmark for the octane rating scale.

Research in fuel science often explores the conversion of olefins like this compound into their corresponding alkanes for use as high-performance fuel blendstocks. The hydrogenation of this compound would yield 2,3,4-trimethylpentane (B165518), a saturated hydrocarbon with a high degree of branching. While its isomer, isooctane, is a well-known fuel component, the properties of 2,3,4-trimethylpentane make it a compound of interest for improving the performance of conventional and alternative fuels. guidechem.comresearchgate.net The industrial production of related isomers often starts from the C4 fraction from refineries, which is dimerized to form a mixture of octenes. google.com

Investigations in Atmospheric Chemistry Models

As a volatile organic compound (VOC), this compound is relevant to the study of atmospheric chemistry. condorchem.com VOCs are compounds that readily evaporate into the air and can participate in photochemical reactions in the atmosphere, contributing to the formation of ground-level ozone and secondary organic aerosols, which are key components of smog.

Contribution to Volatile Organic Compound (VOC) Studies in the Environment

The atmospheric fate of an alkene like this compound is primarily determined by its reactions with hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). Due to the presence of a carbon-carbon double bond, it is expected to be relatively reactive in the troposphere. For context, a related isomer, 3,4,4-trimethyl-2-pentene, is estimated to have an atmospheric half-life of approximately 3.7 hours with respect to its reaction with ozone. nih.gov This indicates that such compounds are removed from the atmosphere relatively quickly through chemical transformation. nih.gov

Atmospheric models incorporate data on such VOCs to predict air quality and understand the complex chemical processes occurring in the environment. The study of this compound and its isomers helps to refine these models, leading to a better understanding of how emissions from industrial processes and fuel evaporation impact atmospheric composition.

Isomerism and Structural Characterization in 2,3,4 Trimethylpent 1 Ene Research

Exploration of Structural Isomerism

Structural isomerism, also known as constitutional isomerism, describes compounds that share the same molecular formula but have different atomic connectivity. The molecular formula C8H16 represents numerous structural isomers, which can be broadly categorized into different alkene and cycloalkane families. A systematic approach to identifying these isomers involves progressively shortening the main carbon chain and rearranging the branches. libretexts.org

2,3,4-Trimethylpent-1-ene is part of the octene family. Its isomers can vary by the position of the double bond and the arrangement of the methyl branches on the pentene backbone. Other isomers exist with different carbon backbones, such as hexenes, heptenes, or octenes with different branching patterns, as well as various substituted cyclopentanes and cyclohexanes.

Below is a data table showcasing a selection of structural isomers of C8H16, highlighting the diversity of structures possible from a single molecular formula.

| IUPAC Name | Molecular Formula | CAS Number | Structure |

| This compound | C8H16 | 565-76-4 | CC(C)C(C)C(=C)C |

| 2,4,4-Trimethylpent-1-ene | C8H16 | 107-39-1 | CC(C)(C)CC(=C)C |

| 2,4,4-Trimethylpent-2-ene | C8H16 | 107-40-4 | CC(C)(C)C=C(C)C |

| 3,4,4-Trimethylpent-2-ene | C8H16 | 564-03-4 | CC=C(C)C(C)(C)C |

| 2,3,4-Trimethylpentane (B165518) | C8H18 | 565-75-3 | CC(C)C(C)C(C)C |

This table is interactive. Click on the headers to sort.

Analysis of Stereoisomerism, including Geometric Isomerism

Stereoisomerism pertains to compounds with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations of their atoms in space.

Chirality in this compound: A close examination of the structure of this compound reveals the presence of two chiral centers: the carbon atoms at positions 3 and 4.

Carbon-3 is bonded to a hydrogen atom, a methyl group, a vinyl group (-C(CH3)=CH2), and a sec-butyl group (-CH(CH3)2).

Carbon-4 is bonded to a hydrogen atom, an isopropyl group, a methyl group, and the rest of the molecule.

According to the 2^n rule, where 'n' is the number of chiral centers, this compound can exist as a maximum of 2^2 = 4 stereoisomers. These stereoisomers consist of two pairs of enantiomers. Unlike molecules with internal planes of symmetry, this compound does not have meso compounds. stackexchange.com The four stereoisomers are (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The (3R,4R) and (3S,4S) isomers are one enantiomeric pair, while the (3R,4S) and (3S,4R) isomers form the other pair. Each pair is diastereomerically related to the other. While major chemical databases often list the compound without specifying its stereochemistry, these distinct 3D arrangements exist. nist.govnih.gov

Geometric Isomerism: Geometric (cis-trans or E/Z) isomerism is a form of stereoisomerism that can occur in alkenes. It requires that each carbon atom of the double bond be attached to two different groups. In this compound, the first carbon of the double bond (C1) is bonded to two identical hydrogen atoms. Therefore, geometric isomerism is not possible for this specific molecule.

However, a structural isomer like 3,4,4-trimethylpent-2-ene does exhibit geometric isomerism. core.ac.uk In this case, C2 is bonded to a hydrogen and a methyl group, and C3 is bonded to a methyl group and a tert-butyl group. This allows for both E and Z configurations.

| Isomer Type | Presence in this compound | Details |

| Chirality (Enantiomers/Diastereomers) | Yes | Two chiral centers (C3, C4) lead to 4 possible stereoisomers (2 pairs of enantiomers). |

| Geometric (E/Z) Isomerism | No | C1 is bonded to two identical hydrogen atoms, precluding E/Z isomerism. |

This table summarizes the stereoisomeric features of this compound.

Conformational Analysis and its Influence on Reactivity

Conformational isomers (conformers) are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, rotations around the C2-C3 and C3-C4 single bonds are of particular interest.

The stability of different conformers is largely dictated by steric strain. libretexts.org In alkenes, a specific type of steric strain known as allylic strain (or A1,3 strain) can be significant. youtube.com This is the steric repulsion between a substituent on one end of the double bond (at C1 or C2) and a substituent on the adjacent allylic carbon (C3). In this compound, the conformation is influenced by the steric interactions between the methyl group on C2, the methyl group on C3, and the bulky isopropyl group on C4. The molecule will preferentially adopt conformations that minimize these repulsive interactions, for instance, by positioning the largest groups away from each other in a staggered arrangement. libretexts.orgbham.ac.uk

The reactivity of an alkene is heavily influenced by its conformation. slideshare.net The significant steric hindrance from the multiple methyl groups and the isopropyl group in this compound shields the carbon-carbon double bond. tutorchase.comacs.org This steric shielding makes it more difficult for reagents to approach and react with the pi electrons of the double bond, thus decreasing its reactivity compared to less branched alkenes. tutorchase.com Furthermore, in reactions that proceed via carbocation intermediates, the stability of these intermediates is paramount. nih.govlibretexts.org Highly branched alkenes like this one tend to form stable tertiary carbenium ions upon protonation, but subsequent reactions can be sterically hindered or lead to rearrangements. acs.org

Graphical and Combinatoric Methods for Isomer Characterization

The systematic enumeration and characterization of isomers for a given molecular formula is a classic problem in chemical informatics, addressed effectively by graphical and combinatoric methods. stackexchange.com

In this approach, a molecule is represented as a molecular graph, where atoms are the vertices (nodes) and chemical bonds are the edges (lines). unt.edu For a hydrocarbon like C8H16, this simplifies the problem to finding all possible non-isomorphic graphs with 8 carbon vertices (and an implied number of hydrogen vertices to satisfy valency), incorporating one double bond or one ring structure.

Historically, mathematicians like Arthur Cayley and later George Pólya developed systematic methods for counting isomers. core.ac.uk Pólya's enumeration theorem is a powerful tool in combinatorics that can be applied to count the number of non-isomorphic graphs, which corresponds to the number of structural isomers. stackexchange.comprinceton.edu

Modern computational tools, such as the open-source program CaGe (Chemical and abstract Graph environment), use these graph-theoretical principles to generate and enumerate all possible isomeric structures for a given formula. gwu.edu This prevents the manual and error-prone process of drawing isomers and ensures no possibilities are missed. Once the graphs are generated, they can be used to compute various topological indices or molecular descriptors, which are numerical values that characterize the molecule's topology and can be correlated with its physical and chemical properties. stackexchange.com

An exploration of the chemical compound this compound reveals significant potential for future research and development, particularly in the realms of catalysis, computational chemistry, and environmental science. As industries seek more efficient and sustainable chemical processes, the unique structure of this highly branched alkene presents both challenges and opportunities. This article delves into the future directions and emerging research areas pertaining to this compound, focusing on novel catalytic systems, the role of artificial intelligence, and advanced environmental studies.

Future Directions and Emerging Research Areas Pertaining to 2,3,4 Trimethylpent 1 Ene

The trajectory of chemical research is increasingly pointing towards precision, predictability, and sustainability. For a compound like 2,3,4-trimethylpent-1-ene, this translates into developing bespoke catalysts for specific chemical changes, leveraging computational power to forecast its behavior, and thoroughly understanding its environmental lifecycle.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.